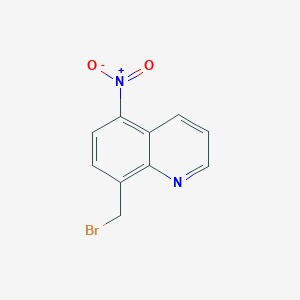

8-(Bromomethyl)-5-nitroquinoline

描述

8-(Bromomethyl)-5-nitroquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromomethyl and nitro groups in the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Bromomethyl)-5-nitroquinoline typically involves the bromomethylation of 5-nitroquinoline. One common method is the reaction of 5-nitroquinoline with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under reflux conditions to yield the desired bromomethylated product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

化学反应分析

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl group undergoes Sₙ2 reactions with nucleophiles, facilitating the introduction of diverse functional groups.

Reaction Examples

Mechanistic Insight :

-

The reaction proceeds via a bimolecular nucleophilic displacement, where the nucleophile attacks the electrophilic carbon adjacent to bromine, leading to inversion of configuration .

-

Polar aprotic solvents (e.g., DMF) accelerate the reaction by stabilizing the transition state .

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.

Key Reductions

Notes :

-

Catalytic hydrogenation preserves the bromomethyl group, while stronger reducing agents (e.g., Fe/HCl) may require careful control to avoid side reactions .

Electrophilic Aromatic Substitution

The nitro group deactivates the quinoline ring, directing electrophiles to specific positions.

Nitration and Halogenation

| Reaction | Conditions | Product | Position | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-8-(bromomethyl)quinoline | No change | |

| Br₂/CCl₄ | Dark, 24 h | 7-Bromo-5-nitro-8-(bromomethyl)quinoline | C7 |

Mechanistic Insight :

-

The nitro group directs electrophiles to the meta position (C7) relative to itself, while the quinoline nitrogen influences regioselectivity .

Coupling Reactions

The bromomethyl group participates in cross-coupling reactions , enabling C–C bond formation.

Suzuki–Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 8-(Phenylmethyl)-5-nitroquinoline | 60% |

Limitations :

-

The bromomethyl group is less reactive in coupling compared to aryl bromides, necessitating optimized catalysts (e.g., Pd(OAc)₂).

Elimination and Rearrangement

Under basic conditions, elimination of HBr can occur, forming a quinoline derivative with a methylene group.

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DBU | DMSO, 100°C, 3 h | 5-Nitro-8-vinylquinoline | 55% |

Biological Relevance

科学研究应用

8-(Bromomethyl)-5-nitroquinoline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 8-(Bromomethyl)-5-nitroquinoline involves its interaction with biological molecules. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its antimicrobial and anticancer activities .

相似化合物的比较

Similar Compounds

- 8-(Chloromethyl)-5-nitroquinoline

- 8-(Iodomethyl)-5-nitroquinoline

- 8-(Hydroxymethyl)-5-nitroquinoline

Comparison

8-(Bromomethyl)-5-nitroquinoline is unique due to the presence of the bromomethyl group, which is more reactive than its chloro and iodo counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis. Additionally, the combination of bromomethyl and nitro groups provides a versatile platform for further functionalization and derivatization .

生物活性

8-(Bromomethyl)-5-nitroquinoline is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry and pharmacology. Its structure features both a bromomethyl group and a nitro group attached to a quinoline ring, which contributes to its chemical reactivity and potential therapeutic applications. This article reviews the biological activities of this compound, supported by recent research findings, case studies, and comparative data.

Molecular Formula: C₁₀H₇BrN₂O₂

Molecular Weight: 267.08 g/mol

The compound's unique structure allows for various chemical reactions, including nucleophilic substitution due to the bromomethyl group and reduction of the nitro group to form amino derivatives. These modifications can enhance biological activity against various pathogens and cancer cells.

Anticancer Activity

Research indicates that this compound and its derivatives exhibit promising anticancer properties. The presence of the nitro group is often linked to enhanced activity against cancer cells. For instance, derivatives of 8-nitroquinolines have been studied for their ability to inhibit specific enzymes involved in cancer progression .

A study demonstrated that certain derivatives showed submicromolar activity against cancer cell lines, suggesting that modifications at specific positions on the quinoline ring can significantly enhance potency .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it displayed notable inhibition zones in tests against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antibacterial agent .

The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may involve the inhibition of key metabolic pathways in target organisms or cancer cells. The compound's ability to bind to biological targets is assessed through various interaction studies, which help elucidate its mechanism of action.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial, chelating agent |

| 5-Nitroquinoline | Nitro group at position 5 | Anticancer activity |

| 7-Bromo-8-hydroxyquinoline | Bromine at position 7 | Anticancer and antifungal |

| 6-Methoxy-8-nitroquinoline | Methoxy group at position 6 | Antimicrobial |

| This compound | Bromomethyl and nitro groups | Enhanced reactivity and activity |

The combination of both bromomethyl and nitro groups distinguishes this compound from its analogs, enhancing its reactivity and potential biological activity compared to other quinoline derivatives.

Study on Antibacterial Efficacy

In a recent study, derivatives of this compound were synthesized and tested against multiple pathogenic bacteria. The results indicated that some derivatives exhibited stronger antibacterial activity than standard antibiotics like ciprofloxacin, showcasing their potential as new therapeutic agents against antibiotic-resistant strains .

Evaluation of Anticancer Potential

Another research effort focused on the anticancer properties of this compound. In vitro assays demonstrated that certain derivatives could inhibit the growth of various cancer cell lines without significant toxicity to normal cells. This selectivity highlights the potential for developing targeted cancer therapies based on this compound's structure .

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for preparing 8-(Bromomethyl)-5-nitroquinoline?

The synthesis typically involves bromination of a pre-functionalized quinoline scaffold. For example, bromomethyl groups can be introduced via radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or thermal initiation) . Alternatively, nucleophilic substitution at the methyl position of a nitroquinoline precursor may be employed. Reaction optimization should focus on solvent polarity (e.g., CCl₄ or DMF), temperature (40–80°C), and stoichiometric ratios to minimize side products like di-brominated derivatives. Post-synthesis purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be confirmed experimentally?

Structural validation combines spectroscopic and analytical techniques:

- ¹H/¹³C NMR : The bromomethyl group (-CH₂Br) appears as a singlet at ~4.3–4.7 ppm in ¹H NMR, while the nitro group deshields adjacent aromatic protons, shifting signals downfield (e.g., 8.5–9.5 ppm).

- ESI-MS : Positive-ion mode confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 257.0 for C₁₀H₈BrN₂O₂⁺) and isotopic patterns characteristic of bromine .

- X-ray crystallography : Resolves spatial arrangement, particularly steric effects from the bromomethyl and nitro groups .

Q. What are the critical stability considerations for handling this compound?

The compound is light- and moisture-sensitive due to the reactive C-Br bond and electron-deficient nitro group. Storage at –20°C in amber vials under inert gas (Ar/N₂) is recommended . Degradation under UV light can be monitored via polarography, as demonstrated for nitroquinoline derivatives (e.g., monitoring half-wave potential shifts at –0.34 V vs. SCE) .

Advanced Research Questions

Q. How does the bromomethyl group influence the coordination chemistry of 5-nitroquinoline with transition metals?

The bromomethyl substituent introduces steric hindrance, potentially altering binding modes compared to unsubstituted nitroquinolines. For example, studies on Ag(I) complexes with 5-nitroquinoline show bidentate coordination via the nitro and quinoline N-atoms. Introducing bromomethyl may weaken metal-ligand interactions due to steric crowding, as observed in analogous systems . Titration experiments (e.g., ¹H-NMR or UV-vis with AgNO₃) can quantify binding constants and compare coordination efficiency .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

Competing reactions (e.g., nitro group reduction or C-Br hydrolysis) require precise control of reaction conditions:

- Nucleophilic substitution : Use anhydrous solvents (e.g., THF) and non-nucleophilic bases (e.g., DBU) to suppress hydrolysis.

- Cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) benefit from ligand selection (e.g., XPhos) to enhance selectivity for the bromomethyl site over nitro-group interference .

- Photostability : Minimize exposure to UV light during reactions to prevent radical side pathways .

Q. How can computational methods predict reactivity trends in derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

- Frontier Molecular Orbitals (FMOs) : The LUMO is localized on the nitro group, making it susceptible to nucleophilic attack, while the HOMO resides on the quinoline ring.

- Electrostatic Potential Maps : Highlight regions of high electrophilicity (e.g., bromomethyl carbon) for SN2 reactivity predictions . Compare computed activation energies with experimental kinetic data to validate models.

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported yields for bromomethyl-quinoline syntheses?

Yield variations often arise from differences in bromination methods (e.g., radical vs. electrophilic). Systematic reviews (e.g., dual-reviewer screening protocols) can identify methodological biases, such as incomplete purification or unoptimized stoichiometry . Meta-analyses of reaction parameters (e.g., solvent, catalyst loading) using tools like PRISMA frameworks help reconcile contradictions .

Q. What analytical approaches resolve ambiguous spectral data for bromomethylated quinoline derivatives?

Overlapping NMR signals (e.g., aromatic protons near bromomethyl groups) can be clarified via:

- 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes proximal protons.

- Variable-temperature NMR : Resolves dynamic effects (e.g., rotational barriers in bromomethyl groups) .

- Isotopic labeling : Substitute ⁷⁹Br with ⁸¹Br to confirm bromine-associated splitting patterns .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in photolysis studies of nitroquinolines?

Standardize light sources (e.g., 254 nm Hg lamps) and calibrate irradiance with actinometers. Monitor reaction progress via polarography or HPLC, ensuring <15% substrate degradation to avoid secondary photoproduct interference .

Q. How can researchers optimize synthetic routes for gram-scale production of this compound?

Scale-up requires:

- Flow chemistry : Continuous reactors improve heat dissipation and reduce byproducts in exothermic bromination steps.

- Green chemistry principles : Replace CCl₄ with biodegradable solvents (e.g., 2-MeTHF) .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress in real time .

属性

IUPAC Name |

8-(bromomethyl)-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-6-7-3-4-9(13(14)15)8-2-1-5-12-10(7)8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKZXAOBUMEYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522384 | |

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89159-94-4 | |

| Record name | 8-(Bromomethyl)-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。